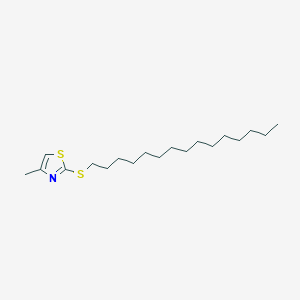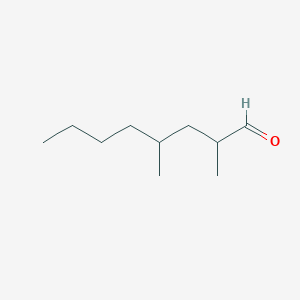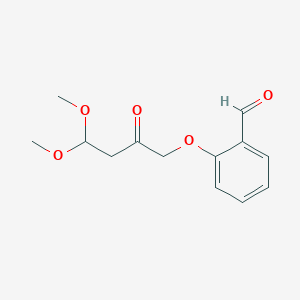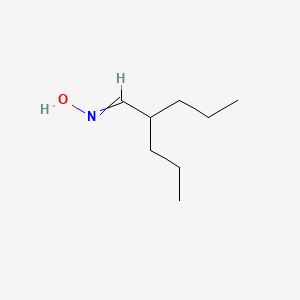
2-(Hydroxymethyl)-4-methyl-6-sulfanylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-4-methyl-6-sulfanylphenol is an organic compound characterized by the presence of hydroxymethyl, methyl, and sulfanyl groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-methyl-6-sulfanylphenol can be achieved through several methods. One common approach involves the hydroxymethylation of a precursor compound using formaldehyde in a basic medium . Another method includes the use of metal catalysts and paraformaldehyde . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxymethylation processes using aqueous formaldehyde and basic catalysts. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-4-methyl-6-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and solvent systems.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted phenol derivatives. These products can be further utilized in various chemical syntheses and applications.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-4-methyl-6-sulfanylphenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-4-methyl-6-sulfanylphenol involves its interaction with molecular targets through its hydroxymethyl, methyl, and sulfanyl groups. These functional groups can participate in various chemical reactions, such as hydrogen bonding, nucleophilic attacks, and redox reactions . The pathways involved depend on the specific application and the molecular targets being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Hydroxymethyl)-4-methyl-6-sulfanylphenol include:
- 2-(Hydroxymethyl)-4-methylphenol
- 2-(Hydroxymethyl)-6-sulfanylphenol
- 4-Methyl-6-sulfanylphenol
Uniqueness
What sets this compound apart from these similar compounds is the combination of all three functional groups (hydroxymethyl, methyl, and sulfanyl) on the phenol ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
88661-07-8 |
|---|---|
Fórmula molecular |
C8H10O2S |
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-4-methyl-6-sulfanylphenol |
InChI |
InChI=1S/C8H10O2S/c1-5-2-6(4-9)8(10)7(11)3-5/h2-3,9-11H,4H2,1H3 |
Clave InChI |
UNRNTYDFYBMETP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)S)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-](/img/structure/B14387801.png)
![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine](/img/structure/B14387802.png)





![Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B14387839.png)
![5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B14387847.png)

![Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14387862.png)


